molecular formula C5H10ClNO2 B2565225 (E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride CAS No. 130912-46-8

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride

Cat. No.: B2565225
CAS No.: 130912-46-8
M. Wt: 151.59
InChI Key: UJPIOTMFYRVKLI-VEELZWTKSA-N
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Description

(E)-4-Amino-3-methylbut-2-enoic acid hydrochloride is a synthetic amino acid derivative characterized by a conjugated double bond (E-configuration) at the 2-position, a methyl group at the 3-position, and an amino group at the 4-position of the butenoic acid backbone. Its molecular formula is C₅H₁₀ClNO₂, with a molecular weight of 151.59 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(E)-4-amino-3-methylbut-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-4(3-6)2-5(7)8;/h2H,3,6H2,1H3,(H,7,8);1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPIOTMFYRVKLI-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of amines and alkenes in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of (E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications References
(E)-4-Amino-3-methylbut-2-enoic acid hydrochloride C₅H₁₀ClNO₂ 151.59 - Methyl at C3
- Amino at C4
- E-configuration
Building block for drug synthesis; unknown bioactivity
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl C₆H₁₂N₂O₃·HCl 196.63 - Ethoxyamino side chain
- S-configuration
Plant growth regulator (Aviglycine HCl)
(R)-4-Amino-3-phenylbutyric acid hydrochloride C₁₀H₁₃NO₂·HCl 215.68 - Phenyl at C3
- R-configuration
Potential neuromodulator; chiral intermediate
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl C₁₁H₁₁N₂O₂·HCl 246.68 - 4-Cyanophenyl at C4 Probable enzyme inhibitor (e.g., proteases)
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid HCl C₇H₁₀F₃NO₂·HCl 233.61 - Trifluoroethylamino group Enhanced electronic properties for drug design
(2E)-4-(Dimethylamino)but-2-enoyl chloride HCl C₆H₁₁Cl₂NO 184.06 - Dimethylamino
- Enoyl chloride
Reactive intermediate for acylations
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ 169.61 - Methoxy at C4 Chirality-specific peptide synthesis

Structural and Functional Insights

Backbone Modifications
  • Double Bond Configuration: The E-configuration in the target compound ensures rigidity and planar geometry, influencing binding to biological targets.
  • Substituent Effects: Phenyl/Cyanophenyl Groups (): Enhance lipophilicity and π-π stacking interactions, favoring blood-brain barrier penetration or enzyme inhibition . Trifluoroethylamino Group (): Introduces strong electron-withdrawing effects, improving metabolic stability and target affinity . Methoxy Group (): Increases polarity, enhancing solubility for peptide-based therapeutics .

Stability and Reactivity Considerations

  • Acid Stability : Hydrochloride salts generally improve stability under acidic conditions, as seen in Nicardipine HCl (). The trifluoroethyl group in may further resist enzymatic degradation .
  • Reactive Intermediates: The enoyl chloride in is highly reactive, requiring careful handling, whereas the target compound’s amino and carboxylate groups allow for selective derivatization .

Biological Activity

(E)-4-Amino-3-methylbut-2-enoic acid; hydrochloride, also known as a derivative of 2-amino-4-methyl-3-butenoic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₅H₈ClN₁O₂
  • Molecular Weight : 151.57 g/mol
  • SMILES Notation : CC(=C(C(=O)O)N)CCl

The biological activity of (E)-4-Amino-3-methylbut-2-enoic acid; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator in biochemical pathways, influencing protein synthesis and cellular proliferation.

  • Enzyme Interaction : The amino group in the structure allows for hydrogen bonding with enzymes, which can modulate their activity.
  • Protein Synthesis Inhibition : Research has shown that similar compounds can inhibit cellular protein synthesis, affecting cell growth and proliferation .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of (E)-4-Amino-3-methylbut-2-enoic acid; hydrochloride:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines, including HCT116 colorectal cancer cells. The mechanism involves modulation of eEF1A expression levels, which are crucial for protein synthesis .

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

  • Inhibition of Ergosterol Biosynthesis : It has been shown to affect ergosterol biosynthesis in fungi, which is vital for maintaining cell membrane integrity. This effect was observed in various fungal strains, indicating a broad spectrum of antifungal activity .

Study 1: Antiproliferative Effects on Cancer Cells

In a recent study published in eLife, researchers synthesized structural variants of related compounds and tested their effects on HCT116 cells. The study found that certain variants exhibited significant antiproliferative effects, suggesting that modifications to the chemical structure can enhance biological activity .

Study 2: Antifungal Mechanisms

Another research effort focused on the antifungal activity against Yarrowia lipolytica. The study revealed that the compound inhibited key enzymes involved in sterol biosynthesis, leading to growth inhibition. This effect was quantified through various assays that measured cell viability and metabolic activity .

Data Tables

Biological ActivityObservationsReferences
AntiproliferativeSignificant inhibition in HCT116 cells
AntifungalEffective against Yarrowia lipolytica
Enzyme InteractionModulates enzyme activity via hydrogen bonding

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